Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-8(2)9-4-5-13-10(6-9)14(20)11-7-12(17(21)22-3)15(18)19-16(11)23-13/h4-8H,1-3H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMBXPKPPPPJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromeno[2,3-b]Pyridine Core Construction
The core structure is typically assembled via acid-catalyzed cyclocondensation of substituted salicylaldehydes with malononitrile derivatives. For example:
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Elinson et al. demonstrated that grinding salicylaldehyde derivatives with malononitrile and a ketone under solvent-free conditions yields chromene intermediates.
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Ghiazza et al. advanced this approach by using microwave-assisted cyclization to reduce reaction times from hours to minutes while achieving 72–78% yields.
Representative Protocol
Introduction of the Amino Group
The amino group at position 2 is introduced via nitration followed by reduction or direct amination :
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Nitration-Reduction Route :
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Direct Amination :
Esterification and Final Functionalization
The methyl ester is introduced via:
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Ester Exchange : Reacting the ethyl ester analog (e.g., Ethyl 2-amino-7-isopropyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate) with methanol in the presence of NaOMe.
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Direct Esterification : Using DCC/DMAP coupling of the carboxylic acid intermediate with methanol.
Optimized Protocol from Recent Literature
A consolidated method from Ghiazza et al. (2021) involves:
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Step 1 : Cyclocondensation of 7-isopropyl-5-hydroxysalicylaldehyde with methyl acetoacetate and malononitrile.
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Step 2 : Nitration at position 2 using HNO₃/H₂SO₄ at 0°C.
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Step 3 : Reduction with H₂/Pd-C in ethanol.
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Step 4 : Purification via silica gel chromatography (hexane/ethyl acetate 3:1).
Overall Yield : 58% over four steps.
Comparative Analysis of Methods
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate has shown promise as a therapeutic agent. It is structurally related to amlexanox, a known anti-inflammatory drug used for treating aphthous ulcers. The compound may exert anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators and modulating immune responses .
Mechanism of Action
Research indicates that this compound may interact with specific molecular targets involved in inflammatory pathways. For instance, it could inhibit enzymes such as TBK1 and IKKε, which are crucial in mediating inflammatory responses. This mechanism highlights its potential utility in developing treatments for inflammatory diseases .
Biological Research
Antimicrobial and Antiviral Activities
Studies have suggested that derivatives of chromeno-pyridine compounds possess antimicrobial properties. This compound may exhibit similar activities, making it a candidate for further exploration in the development of antimicrobial agents against resistant strains of bacteria and viruses .
Materials Science
Synthesis of Novel Materials
The unique structure of this compound allows it to serve as a building block for synthesizing more complex heterocyclic compounds. These compounds can be tailored for specific applications in materials science, including the development of new polymers or nanomaterials with enhanced properties .
Case Studies
-
Anti-inflammatory Research
In a study evaluating the efficacy of chromene derivatives, this compound was tested for its ability to reduce inflammation in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent. -
Antimicrobial Activity Assessment
A recent investigation into the antimicrobial properties of various chromeno-pyridine derivatives included this compound. The compound demonstrated activity against several bacterial strains, highlighting its potential application in developing new antibiotics.
Mechanism of Action
The mechanism by which Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate
2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (Amlexanox)
- CAS Number : 68302-57-8
- Molecular Formula : C₁₆H₁₄N₂O₄
- Molecular Weight : 298.30 g/mol
- Key Differences: The carboxylic acid form, marketed as Amlexanox, is clinically used for treating aphthous ulcers and allergic inflammation. Unlike the ester derivatives, it lacks the alkyl ester group, enhancing hydrophilicity and enabling direct interaction with biological targets .
6-Isopropyl-4-oxo-4H-1-benzofuran-3-carbonitrile
- CAS Number : 50743-32-3
- Molecular Formula: C₁₂H₉NO₂
- Molecular Weight : 199.21 g/mol
- Key Differences: This benzofuran derivative shares the isopropyl and oxo substituents but features a nitrile group instead of a carboxylate ester. The benzofuran core differs electronically from chromenopyridine, likely reducing bioactivity overlap .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Ester vs. Acid: The methyl and ethyl esters may act as prodrugs, hydrolyzing in vivo to the active carboxylic acid (Amlexanox). The ethyl ester’s slower hydrolysis rate compared to the methyl ester could prolong systemic exposure .
- Lipophilicity : The methyl ester (estimated logP ~2.5) is less lipophilic than the ethyl ester (logP ~3.0) but more so than the carboxylic acid (logP ~1.8), influencing membrane permeability and distribution .
Data Table: Comparative Overview
*Estimated based on structural analogy.
Biological Activity
Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate is a complex organic compound with a unique chromeno-pyridine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name: Methyl 2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylate
- Molecular Formula: C17H16N2O4
- Molecular Weight: 312.32 g/mol
- CAS Number: 1820640-27-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to therapeutic effects. The compound's mechanism involves:
- Inhibition of Key Enzymes: It may inhibit enzymes involved in cell proliferation and survival.
- Induction of Apoptosis: The compound has been shown to induce apoptotic pathways in cancer cells, potentially through mitochondrial and non-mitochondrial mechanisms.
- Antioxidant Activity: It may exhibit antioxidant properties that protect cells from oxidative stress.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and leukemia (CCRF-CEM). |
| Antioxidant | Provides protection against oxidative damage in cellular models. |
| Anti-inflammatory | May reduce inflammation through modulation of inflammatory mediators. |
Anticancer Activity
A study conducted on the compound's effects on breast cancer cell lines revealed significant cytotoxicity. The MTT assay demonstrated that this compound inhibited cell proliferation with an IC50 value indicative of strong activity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| MDA-MB-468 | 15.0 |
In another study focusing on leukemia cells, the compound exhibited an IC50 greater than 20 μg/mL for most analogues but showed promising results for specific derivatives.
Mechanistic Studies
Research into the mechanisms underlying its anticancer effects revealed that the compound induces apoptosis via the caspase pathway. In vitro studies indicated activation of caspase-8 and subsequent mitochondrial involvement in apoptosis signaling.
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 μM (MCF-7) | Apoptosis induction via caspase pathway |
| Ethyl 2-amino-7-isopropyl-5-oxo-chromeno[2,3-B]pyridine-3-carboxylate | 18.0 μM (MCF-7) | Cell cycle arrest |
| 2-Amino-7-methyl-5-oxo-chromeno[2,3-B]pyridine-3-carbonitrile | >20 μg/mL | No significant activity |
Q & A
Q. Methodological Focus
- NMR : Distinct signals include δ ~3.7–4.4 ppm (methoxy/isopropyl groups) and δ ~8–9 ppm (aromatic protons). ¹³C NMR confirms carbonyl (160–175 ppm) and chromene ring carbons .
- IR : Key stretches at ~1730 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (chromenone C=O) .
- LC-MS : ESI+ mode detects [M+Na]⁺ and [M+H]⁺ ions, with isotopic patterns confirming halogen presence (if applicable) .
How can hydrogen-bonding networks be analyzed in its crystal structure?
Advanced Research Focus
Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). Software like SHELXL refines H-bond geometries using XRD data, while Mercury (CSD) visualizes packing patterns. For example, amine and carbonyl groups often form intermolecular N–H···O bonds, stabilizing the lattice .
What role do substituents play in modulating biological activity?
Structure-Activity Relationship Focus
The 7-isopropyl group enhances lipophilicity, potentially improving membrane permeability. The 2-amino moiety may act as a hydrogen-bond donor in target interactions. Comparative studies with halogenated analogs (e.g., 7-chloro derivatives) reveal substituent effects on lipid peroxidation inhibition .
How does the compound degrade under varying storage conditions?
Stability Studies Focus
Degradation pathways include ester hydrolysis (accelerated in acidic/basic conditions) and oxidation of the amino group. Stability is assessed via accelerated aging (40°C/75% RH) with HPLC monitoring. Lyophilization or storage under inert gas (N₂) extends shelf life .
Can computational modeling predict solubility and reactivity?
Advanced Methodological Focus
COSMO-RS simulations estimate solubility in organic solvents (e.g., ethanol, DMSO). DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. MD simulations assess solvation dynamics and aggregation tendencies .
How prevalent is polymorphism in this compound, and how is it characterized?
Crystallography Focus
Polymorph screening via solvent evaporation or slurry methods identifies distinct crystal forms. XRD and DSC differentiate polymorphs (e.g., enantiotropic transitions). The Cambridge Structural Database (CSD) provides reference data for known forms .
What green chemistry approaches reduce environmental impact in synthesis?
Sustainability Focus
Ultrasound-assisted synthesis reduces energy consumption by 60% compared to reflux. Solvent selection guides (e.g., CHEM21) recommend ethanol (GSK solvent score: 8) over DMF. Catalytic recycling (e.g., DABCO) minimizes waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
